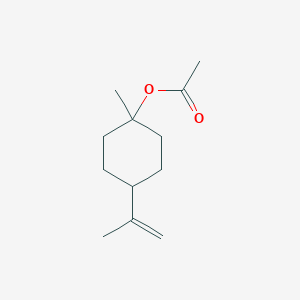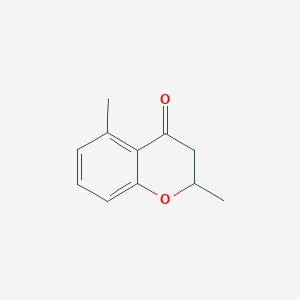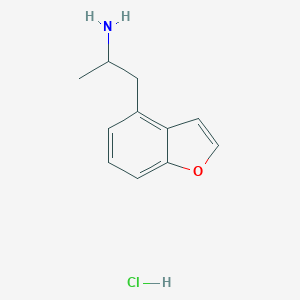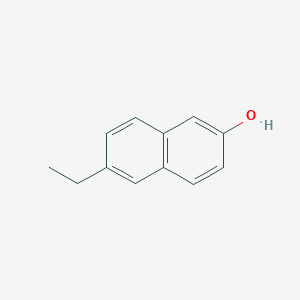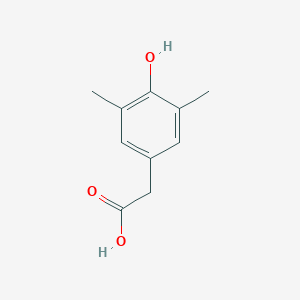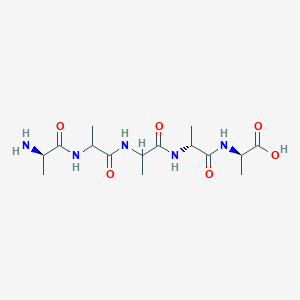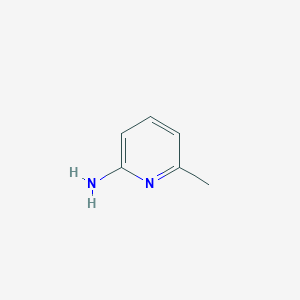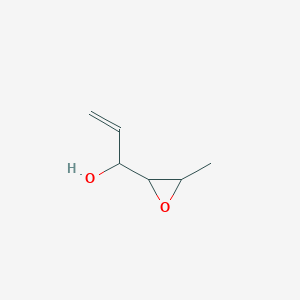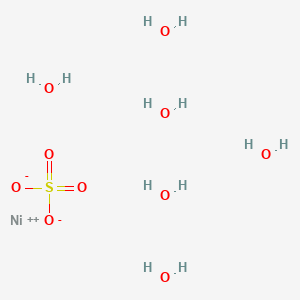![molecular formula C8H13N B158507 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole CAS No. 139218-89-6](/img/structure/B158507.png)
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to have antibacterial activity against Gram-positive bacteria. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole and its potential side effects.
将来の方向性
There are many future directions for 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole research, including the development of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole derivatives with improved therapeutic properties, the investigation of the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, and the evaluation of the safety and efficacy of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in vivo. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole may have potential applications in other fields, such as agriculture and food science, due to its antibacterial properties. Further research is needed to fully explore the potential applications of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in various fields.
合成法
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole can be synthesized through various methods, including the condensation of 1,4-diketones and primary amines, the reaction of aldehydes and primary amines, and the reaction of α,β-unsaturated ketones and primary amines. The most common method of synthesizing 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is the reaction of 1,4-diketones and primary amines. This method involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to form 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole.
科学的研究の応用
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.
特性
CAS番号 |
139218-89-6 |
|---|---|
製品名 |
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
5-[(E)-but-1-enyl]-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h3,5H,2,4,6-7H2,1H3/b5-3+ |
InChIキー |
XOFGPSGUVUQYAJ-HWKANZROSA-N |
異性体SMILES |
CC/C=C/C1=NCCC1 |
SMILES |
CCC=CC1=NCCC1 |
正規SMILES |
CCC=CC1=NCCC1 |
同義語 |
2H-Pyrrole,5-(1-butenyl)-3,4-dihydro-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



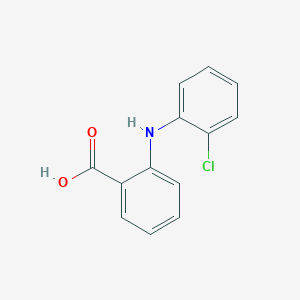
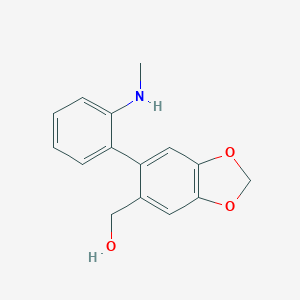
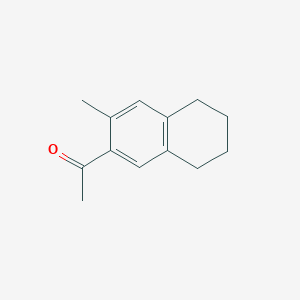
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)
